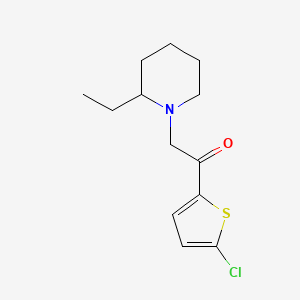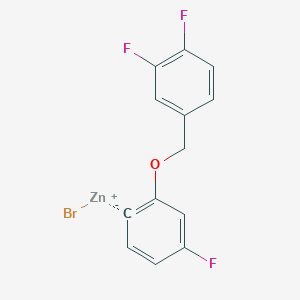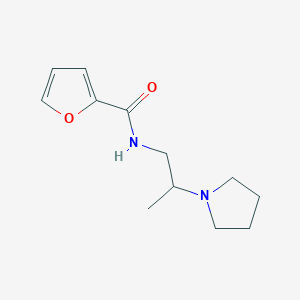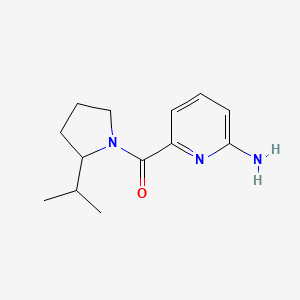
(6-Aminopyridin-2-yl)(2-isopropylpyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Aminopyridin-2-yl)(2-isopropylpyrrolidin-1-yl)methanone is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an aminopyridine moiety and an isopropyl-substituted pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Aminopyridin-2-yl)(2-isopropylpyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is the condensation of 6-aminopyridine with a suitable isopropylpyrrolidine derivative under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques would be essential to monitor the reaction progress and optimize the production parameters.
Análisis De Reacciones Químicas
Types of Reactions
(6-Aminopyridin-2-yl)(2-isopropylpyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine or alcohol derivatives.
Substitution: The aminopyridine moiety can participate in nucleophilic substitution reactions, leading to the formation of substituted pyridine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles (e.g., alkyl halides, amines). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amine or alcohol derivatives. Substitution reactions can lead to a variety of substituted pyridine compounds.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: As an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (6-Aminopyridin-2-yl)(2-isopropylpyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(6-Aminopyridin-2-yl)(2-methylpyrrolidin-1-yl)methanone: A similar compound with a methyl group instead of an isopropyl group.
(6-Aminopyridin-2-yl)(2-ethylpyrrolidin-1-yl)methanone: A similar compound with an ethyl group instead of an isopropyl group.
Uniqueness
(6-Aminopyridin-2-yl)(2-isopropylpyrrolidin-1-yl)methanone is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that make it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C13H19N3O |
|---|---|
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
(6-aminopyridin-2-yl)-(2-propan-2-ylpyrrolidin-1-yl)methanone |
InChI |
InChI=1S/C13H19N3O/c1-9(2)11-6-4-8-16(11)13(17)10-5-3-7-12(14)15-10/h3,5,7,9,11H,4,6,8H2,1-2H3,(H2,14,15) |
Clave InChI |
PYULDXIMDWTELO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1CCCN1C(=O)C2=NC(=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


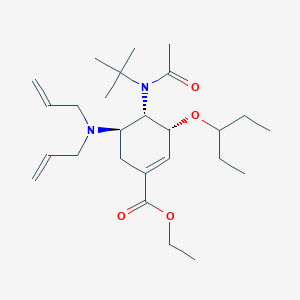


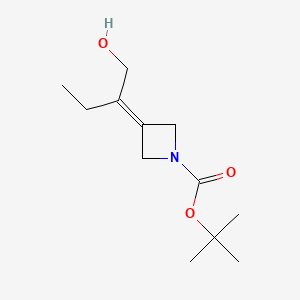
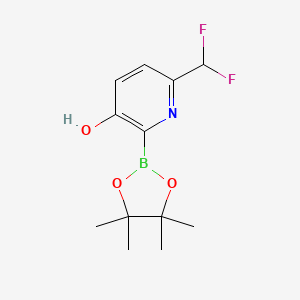
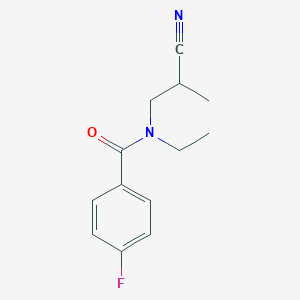
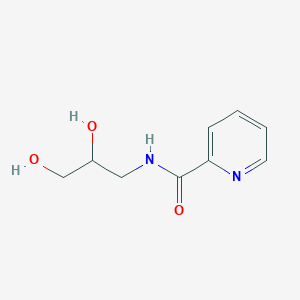
![tert-Butyl 2'-(((trifluoromethyl)sulfonyl)oxy)-5',6'-dihydrospiro[piperidine-4,4'-pyrrolo[1,2-b]pyrazole]-1-carboxylate](/img/structure/B14899869.png)
![Tert-butyl (S)-8-bromo-5-oxo-1,2,4,4a,5,6-hexahydro-3H-pyrazino[1,2-a]quinoxaline-3-carboxylate](/img/structure/B14899870.png)
